CID 163335649
Description
CID 163335649 is a unique compound identifier registered in the PubChem database. The absence of explicit details in the evidence suggests that this compound may represent a recently characterized or niche compound requiring further investigation.
Properties
InChI |
InChI=1S/C70H70O70/c71-1-2(72)5(75)3(1,73)7(77)15(85)20(90)16(7,86)25(95)18(88)10(5,80)12(82)6(2,76)11(81)8(78)4(1,74)9(79)14(84)13(8,83)23(93)29(99)19(11,89)28(98)22(12,92)32(102)38(108)27(18,97)39(109)45(115)35(25,105)31(20,101)37(107)26(96)17(9,87)21(15,91)30(100)24(14,94)34(104)33(23,103)44(114)51(121)41(29,111)40(28,110)50(120)42(32,112)54(124)48(38,118)49(39,119)57(127)61(131)53(45,123)47(37,117)56(126)55(125)46(116,36(26,30)106)43(34,113)52(44,122)60(130)63(55,133)68(138,64(56,61)134)69(139)65(57,135)62(54,132)67(137)58(50,128)59(51,129)66(60,136)70(67,69)140/h71-140H | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMQDFBTRVOHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C3(C4(C5(C1(C6(C7(C8(C5(C9(C1(C5(C8(C8(C7(C7(C%10(C8(C8(C5(C5(C%11(C1(C1(C9(C4(C4(C9(C%12(C%13(C%14(C%15(C%16(C%17(C%14(C%14(C%12(C4(C%14(C3(C2(C2(C%17(C6(C3(C2(C%16(C2(C4(C%15(C6(C%13(C%12(C9(C1(C%11(C1(C%12(C6(C6(C4(C(C2(C37O)O)(C%10(C2(C6(C1(C5(C82O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H70O70 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2031.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize CID 163335649, we compare it with compounds sharing structural or functional similarities based on analogous PubChem entries and research methodologies.
Table 1: Structural and Functional Comparison of this compound with Analogous Compounds
Key Findings:
Structural Analogues: Compounds like taurocholic acid (CID 6675) and oscillatoxin derivatives (e.g., CID 101283546) are often compared using 2D/3D structural overlays to infer reactivity or binding interactions. For example, taurocholic acid’s steroid backbone is critical for substrate recognition in transport proteins, a feature that could be relevant if this compound shares a similar scaffold . Ginkgolic acid (CID 5469634) demonstrates how alkylphenol chains influence inhibitory potency, suggesting that functional group analysis is vital for comparing bioactivity .
Analytical Techniques: Mass spectrometry with collision-induced dissociation (CID-MS/MS) is a standard method for elucidating fragmentation patterns and differentiating isomers (e.g., ginsenosides in ). This approach could resolve structural ambiguities in this compound if applied . 3D structural overlays, as seen in , enable direct visualization of steric and electronic differences between compounds, such as taurocholic acid (green) vs. taurolithocholic acid (blue) .
Functional Comparison with Pharmacologically Active Compounds
Table 2: Pharmacological Profiles of Related CIDs
| Compound (CID) | Therapeutic Area | Mechanism of Action | Clinical Relevance |
|---|---|---|---|
| Irbesartan (3749) | Hypertension | Angiotensin II receptor blocker | Reduces blood pressure |
| Erythrosine B (3259) | Diagnostic imaging | Iodinated contrast agent | Used in dental plaque detection |
| Betulinic acid (64971) | Anticancer | Apoptosis induction | Preclinical studies in melanoma |
Key Insights:
- Mechanistic Diversity: this compound could belong to diverse therapeutic classes, as seen with irbesartan (hypertension) vs. betulinic acid (anticancer). Structural motifs like steroid cores (CID 6675) or phenolic rings (CID 5469634) often dictate target specificity .
- Diagnostic Potential: Compounds like erythrosine B (CID 3259) highlight non-therapeutic applications, suggesting this compound might serve in imaging or biomarker detection if structurally similar .
Q & A
Q. What criteria determine the inclusion/exclusion of this compound datasets in meta-analyses?
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